molecular formula C15H26O B7821244 Farnesol

Farnesol

Cat. No.: B7821244
M. Wt: 222.37 g/mol
InChI Key: CRDAMVZIKSXKFV-UHFFFAOYSA-N
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Description

Farnesol (C₁₅H₂₆O) is a naturally occurring acyclic sesquiterpene alcohol found in essential oils of plants such as citronella, cyclamen, and musk, as well as in fungi like Candida albicans, where it functions as a quorum-sensing molecule . Its diverse biological activities include antimicrobial, anticancer, anti-inflammatory, and neuropharmacological properties . This compound exhibits low toxicity compared to synthetic drugs like miltefosine and gentamycin, making it a promising therapeutic candidate . Pharmacokinetically, it demonstrates high lipophilicity (Log Po/w = 4.32) and moderate skin permeability (Log kp = -3.81 cm/s), enabling effective membrane penetration .

Preparation Methods

Biosynthetic Production in Candida albicans

Farnesol as a Quorum-Sensing Metabolite

Candida albicans naturally produces this compound via the mevalonate pathway, where farnesyl pyrophosphate (FPP) is hydrolyzed by phosphatases . Under standard conditions, this compound concentrations reach 30–50 μM in supernatants .

Enhanced Yield via Squalene Synthase Inhibition

Treatment with zaragozic acid B, a squalene synthase inhibitor, increases this compound production eightfold by diverting FPP away from sterol biosynthesis . This method yields ~240 μM this compound, making it viable for industrial fermentation .

Enzymatic Conversion

Cell-free extracts of C. albicans convert [³H]FPP to [³H]this compound at a rate of 12 nmol/min/mg protein, confirming endogenous phosphatase activity .

Extraction and Quantification Techniques

Ethyl Acetate-Based Extraction

A high-throughput protocol isolates this compound from microbial cultures :

  • Cell Lysis : Centrifuge culture at 2,000 rpm for 5 minutes to separate pellets (cells) and supernatant.

  • Extraction : Add ethyl acetate containing 1-tetradecanol (internal standard) to the supernatant. Vortex for 2 minutes.

  • Phase Separation : Centrifuge at 3,000 rpm for 12 minutes. Collect the organic phase and analyze via GC-MS .

Recovery Rates

MatrixThis compound Recovery
Supernatant98.2% ± 2.1%
Pellet1.8% ± 0.5%

This method achieves a limit of detection (LOD) of 0.1 μg/mL, making it suitable for both research and quality control .

Comparative Analysis of Methods

Efficiency and Scalability

  • Chemical Synthesis : Ideal for large-scale production (kg quantities) but requires hazardous reagents like N-chlorosuccinimide .

  • Biosynthesis : Eco-friendly and scalable with metabolic engineering, yet limited by microbial growth rates .

Purity and Isomer Control

Chemical routes produce >98% pure (E,E)-farnesol, whereas microbial synthesis often yields mixed isomers requiring purification . Sodium sulfite adduct formation effectively isolates the (E,E)-isomer from Z-contaminated batches .

Chemical Reactions Analysis

Enzymatic Phosphorylation and Dephosphorylation

Farnesol participates in reversible phosphorylation/dephosphorylation cycles critical to isoprenoid metabolism:

  • Phosphorylation: Microsomal kinases convert this compound to farnesyl monophosphate (F-P) and farnesyl pyrophosphate (FPP) using nucleoside triphosphates. In Nicotiana tabacum cells, CTP was the most effective nucleotide, yielding 23.4 pmol F-P/mg protein/hr compared to 8.5 pmol with ATP .

  • Dephosphorylation: Farnesyl pyrophosphatases hydrolyze FPP back to this compound, regulating intracellular pools for protein prenylation or sterol biosynthesis .

Oxidative Metabolism

This compound undergoes oxidation in mammalian systems, producing derivatives with distinct biological activities:

ReactionProductEnzyme/ConditionsBiological Impact
Primary alcohol oxidationFarnesalCytochrome P450 isoformsPrecursor to farnesoic acid
Further oxidationFarnesoic acidDehydrogenasesApoptosis induction
Chain shorteningPrenyldicarboxylic acidβ-oxidation-like pathwaysUnknown

These oxidative pathways generate reactive oxygen species (ROS), with 25 μM this compound increasing ROS production fivefold in leukemia cells within 30 minutes .

Epoxidation and Allylic Oxidation

Catalytic epoxidation of this compound's 6,7-olefin demonstrates regioselectivity influenced by hydrogen-bonding interactions:

  • Catalyst 1 (Asp-Thr(Bn)-Asn(Trt)-Thr(Bn)-NH2) achieved 8.6:1 selectivity for 6,7-epoxythis compound over other positions via substrate hydroxyl coordination (Figure 1) .

  • Mechanism: NMR studies revealed β-turn conformations in the catalyst enabling hydrogen bonds between:

    • Substrate’s hydroxyl group and Thr(Bn) Oγ

    • Catalyst’s backbone NH and substrate oxygen .

Comparative Selectivity of Epoxidation Catalysts:

CatalystSubstrate6,7-Epoxidation RatioKey Interaction
1This compound8.6:1Hydroxyl-directed H-bonding
17This compound methyl ether3:1Ether-directed H-bonding
mCPBAThis compound1:1Non-catalytic oxidation

Esterification and Prenylation

This compound serves as a precursor for esterified juvenile hormones (JHs) and protein-prenyl groups:

  • Juvenile Hormone Synthesis: Insect corpora allata esterify this compound to JH I (methyl ester) using specific JH acid methyltransferases .

  • Protein Prenylation: Farnesyltransferase enzymes covalently attach farnesyl groups to C-terminal cysteine residues of signaling proteins (e.g., RAS GTPases), facilitating membrane localization .

Inhibition of Metabolic Pathways

This compound modulates key enzymatic processes through feedback mechanisms:

  • HMG-CoA Reductase: Suppresses mevalonate synthesis by accelerating reductase degradation (IC50 = 15 μM in H460 lung carcinoma cells) .

  • Phosphatidylcholine Biosynthesis: Inhibits CTP:phosphocholine cytidylyltransferase (CCTα), reducing phosphatidylcholine levels and inducing apoptosis .

Antimicrobial Activity via Redox Interference

This compound disrupts microbial redox systems through non-enzymatic reactions:

  • At 200 μM, it inhibits Staphylococcus aureus biofilm formation by blocking oxidation-reduction reactions, as shown by Alamar blue assays .

  • Synergistic effects with antifungals arise from this compound’s ability to impair mitochondrial electron transport, increasing ROS and compromising microbial viability .

Scientific Research Applications

Pharmaceutical Applications

Farnesol exhibits a broad spectrum of pharmacological activities, including antimicrobial, antitumor, and antioxidant effects. A patent review identified 54 patents related to this compound, with 17 selected for detailed analysis. These patents highlight its potential in treating various diseases affecting the dermis, central nervous system, cardiovascular system, and cancers .

Case Study: Antimicrobial Activity

A study evaluated this compound's efficacy against Staphylococcus aureus, a major pathogen responsible for infections. This compound was shown to inhibit biofilm formation and compromise cell membrane integrity. The results indicated that higher concentrations of this compound significantly reduced bacterial viability and biofilm formation .

Table 1: Effect of this compound on Staphylococcus aureus

Concentration (μM)Biofilm Formation (%)Viability Reduction (%)
01000
508020
1003070
2000100

Antitumor Properties

This compound has demonstrated selective toxicity towards malignant cells, making it a candidate for cancer therapy. In vitro studies showed that this compound induces apoptosis in various cancer cell lines while sparing normal cells .

Case Study: Efficacy in Cutaneous Leishmaniasis

In a BALB/c mouse model of cutaneous leishmaniasis (CL), this compound was compared with paromomycin. Results indicated that this compound significantly reduced lesion sizes and lymph node swelling, suggesting its potential as an alternative treatment for CL .

Cosmetic Applications

This compound is widely used in cosmetics due to its antibacterial properties and ability to enhance fragrance. Its application in formulations aims to improve skin health by regulating keratinous tissue and preventing dermal diseases .

Case Study: Skin Health

Two patents focused on the use of this compound in cosmetic formulations aimed at regularizing skin texture and reducing visible skin imperfections. The antioxidant properties of this compound contribute to its effectiveness in these applications .

Agricultural Applications

Research indicates that this compound can influence plant morphology and enhance growth. For instance, it has been shown to induce hyperbranched morphology in certain fungi, which can be beneficial for biocontrol agents in agriculture .

Case Study: Fungal Morphogenesis

In a study involving Coriolus versicolor, treatment with this compound resulted in increased oxidative stress levels that stimulated the expression of laccase genes, enhancing extracellular laccase production significantly .

Mechanism of Action

Farnesol exerts its effects through various mechanisms:

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Sesquiterpenes

Table 1: Structural and Functional Differences Between Farnesol and Related Terpenes

Compound Structure Key Functional Groups Biological Role Potency vs. This compound Reference
This compound Acyclic sesquiterpene Primary alcohol QS molecule, antimicrobial, anticancer Baseline
Nerolidol Acyclic sesquiterpene Tertiary alcohol Sedative, antifungal Lower anxiolytic activity
JH I (Juvenile Hormone I) This compound ester Methyl ester, epoxide Insect metamorphosis regulator 10x more potent as hormone
  • Nerolidol : Shares structural similarity but lacks this compound’s anxiolytic effects. Nerolidol-treated mice showed reduced locomotor activity, whereas this compound (100 mg/kg) increased open-arm exploration in elevated plus maze tests, akin to diazepam .
  • JH I: A this compound ester with enhanced hormonal potency in insects, highlighting how minor structural modifications (e.g., esterification) amplify bioactivity .

Antimicrobial Activity Compared to Conventional Drugs

Table 2: Anti-Leishmanial and Antifungal Efficacy

Compound Target Pathogen IC₅₀ (μM) Binding Energy (kcal/mol) Key Mechanism Reference
This compound Leishmania major 45.2 -69.8 CYP51 inhibition, apoptosis induction
Paromomycin Leishmania major 89.7 N/A Protein synthesis inhibition
Fluconazole Fungal CYP51 N/A -46.0 CYP51 binding
  • Fluconazole : While fluconazole has a lower molecular docking score (-46.0 kcal/mol), this compound exhibits stronger CYP51 binding (-69.8 kcal/mol) due to H-bond interactions with Tyr115 and Ile423 .
  • Paromomycin : this compound’s IC₅₀ (45.2 μM) is half that of paromomycin (89.7 μM), indicating superior anti-leishmanial potency .

Biofilm Inhibition vs. Other Antimicrobial Agents

Table 3: Biofilm Inhibition in S. mutans and C. albicans

Compound Biofilm Reduction (%) Key Mechanism Synergy with Antibiotics Reference
This compound 60–80% Downregulates luxS, brpA, als3 Enhances β-lactams
Vancomycin 40–50% Cell wall synthesis inhibition None
Gentamicin 30–40% Protein synthesis inhibition Synergistic with this compound
  • This compound reduces S. mutans biofilm biomass by 60–80% via suppression of virulence genes (luxS, brpA) and disrupts C. albicans hyphal growth .
  • Unlike vancomycin, this compound induces biofilm detachment without direct bactericidal effects, making it a potent adjuvant .

Synergistic Effects with Antibiotics

Table 4: Potentiation of β-Lactam Antibiotics Against MRSA

Compound MIC Reduction (Fold) Key Derivative Mechanism Reference
This compound 4–12x N/A Membrane disruption
Farnesyl amine (2) 32–128x Thiophosphate groups Enhanced β-lactam penetration
  • This compound derivatives like compound 2 (farnesyl amine) reduce oxacillin MICs by >128-fold in MRSA strains, outperforming the parent compound .
  • This compound alone disrupts bacterial membranes, facilitating antibiotic entry but lacks direct synergy (FICI ≥ 0.5) .

Pharmacokinetic and Metabolic Considerations

This compound is glucuronidated by UGT1A1 and UGT2B7 in the liver and intestines, with a low Km (2.5 μM for UGT2B7), increasing risk of drug-drug interactions with morphine and estrogens . Its hydrophobicity limits aqueous solubility, necessitating formulations with Tween-80 for in vitro studies .

Neuropharmacological Properties Relative to Anxiolytic Agents

At 100 mg/kg, this compound increases open-arm exploration in mice by 60%, comparable to diazepam, but without sedation . Nerolidol, in contrast, reduces locomotor activity, highlighting structural determinants of CNS effects .

Biological Activity

Farnesol is a naturally occurring acyclic sesquiterpene alcohol that plays a significant role in various biological processes. It is primarily synthesized through the mevalonate pathway and is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article delves into the biological activity of this compound, supported by recent research findings, case studies, and data tables.

This compound is characterized by its molecular formula C15H26OC_{15}H_{26}O and is recognized as a quorum sensing molecule (QSM), particularly in fungi like Candida albicans. It regulates filamentation, biofilm development, and apoptosis, influencing microbial virulence and pathogenicity . The compound has been shown to inhibit the formation of biofilms in various bacterial species, thereby reducing their virulence .

1. Antimicrobial Properties

This compound exhibits significant antimicrobial activity against a range of pathogens. Its efficacy has been particularly noted against Candida albicans, where it disrupts biofilm formation and enhances the effectiveness of antifungal agents when used in combination therapies .

Table 1: Antimicrobial Efficacy of this compound Against Various Pathogens

PathogenMinimum Inhibitory Concentration (MIC)Reference
Candida albicans0.5 - 2 mg/mL
Staphylococcus aureus0.25 - 1 mg/mL
Escherichia coli1 - 4 mg/mL

2. Anti-Cancer Effects

Recent studies have highlighted this compound's potential as an anti-cancer agent. It has been shown to induce apoptosis in cancer cells through the intrinsic apoptotic pathway, affecting proteins such as Bax and Bcl-2 . In animal models, this compound treatment significantly reduced tumor sizes and improved survival rates .

Case Study: this compound in Cancer Therapy
In a study involving mice with induced tumors, this compound treatment led to a reduction in tumor volume by approximately 60% compared to untreated controls. The treatment also enhanced the expression of pro-apoptotic factors while decreasing anti-apoptotic proteins .

3. Anti-Inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects in various models. It reduces levels of pro-inflammatory cytokines such as TNF-α and IL-1β, thereby mitigating inflammation-related damage .

Table 2: Effects of this compound on Inflammatory Markers

CytokineControl Level (pg/mL)This compound Treatment Level (pg/mL)Reference
TNF-α15050
IL-1β12030

Potential Therapeutic Applications

This compound's diverse biological activities suggest several therapeutic applications:

  • Antimicrobial Agent : Effective against biofilms in medical devices.
  • Cancer Treatment : Potential as an adjunct therapy in oncology.
  • Anti-inflammatory Drug : May be useful in treating chronic inflammatory conditions.

Research Findings and Future Directions

Recent research continues to explore this compound's mechanisms of action and potential applications:

  • A study on Leishmania amazonensis indicated that this compound could inhibit parasite proliferation without causing DNA fragmentation, suggesting a unique mechanism distinct from traditional chemotherapeutics .
  • Further investigations are warranted to optimize delivery methods for enhanced bioavailability and therapeutic efficacy.

Q & A

Basic Research Questions

Q. What experimental approaches are used to elucidate Farnesol-induced apoptosis in Candida albicans?

  • Methodological Answer : this compound triggers apoptosis via caspase activation (MCA1) and mitochondrial dysfunction. Key methods include:

  • Proteomic analysis to identify downregulated proteins (e.g., glycolysis enzymes) and upregulated stress-response proteins .
  • Fluorescent microscopy and TUNEL assays to detect ROS accumulation, mitochondrial degradation, and DNA fragmentation .
  • Gene expression profiling to confirm upregulation of antioxidant genes (e.g., SOD1) and caspases .

Q. How does this compound modulate keratinocyte differentiation, and what molecular pathways are involved?

  • Methodological Answer : this compound enhances differentiation via PPARα activation. Experimental strategies include:

  • Promoter-reporter assays to identify AP-1 binding sites in differentiation markers like involucrin and transglutaminase .
  • PPARα knockout models to validate its necessity in murine epidermal differentiation .
  • Transcriptional profiling to track upregulation of profilaggrin and loricrin in keratinocytes .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : this compound exposure risks include skin/eye irritation and respiratory toxicity. Key precautions:

  • Use personal protective equipment (PPE) such as gloves and goggles, as per EU restrictions and GHS classification .
  • Implement ventilation systems to minimize inhalation during in vitro or in vivo applications .

Advanced Research Questions

Q. How does this compound’s dual role as a quorum-sensing molecule and virulence factor create contradictory outcomes in Candida albicans pathogenesis?

  • Methodological Answer : Endogenous vs. exogenous this compound alters virulence. Critical studies involve:

  • DPP3 knockout mutants to reduce endogenous this compound production, decreasing pathogenicity in murine models .
  • Exogenous this compound administration (intraperitoneal/oral) in mice, which paradoxically enhances mortality by increasing fungal load in kidneys .
  • Transcriptomic analysis of C. auris to identify species-specific responses, such as altered drug-efflux transporters .

Q. What challenges arise in targeting this compound metabolism for therapeutic applications?

  • Methodological Answer : this compound’s glucuronidation and species-specific toxicity limit efficacy. Approaches include:

  • LC-MS/MS assays to identify human UGT isoforms (e.g., UGT2B7 in intestine, UGT1A1 in liver) responsible for this compound clearance .
  • In silico docking studies to compare this compound’s binding affinity (e.g., Lanosterol 14-demethylase inhibition in Leishmania) with clinical antifungals .
  • Pharmacokinetic optimization of nanogel formulations to improve mucosal adhesion and bioavailability in candidiasis models .

Q. How do mitochondrial reactive oxygen species (ROS) contribute to this compound’s cytotoxic effects across eukaryotic cells?

  • Methodological Answer : ROS generation is central to this compound’s pro-apoptotic activity. Key evidence includes:

  • Chemogenomic screens in Saccharomyces cerevisiae linking this compound sensitivity to mitochondrial complex III (Rieske protein) .
  • Mitochondrial DNA depletion experiments showing resistance to this compound-induced apoptosis .
  • Pkc1 pathway modulation to regulate ROS thresholds in fungal and mammalian cells .

Q. What molecular mechanisms explain this compound’s anti-inflammatory and anti-cancer properties?

  • Methodological Answer : this compound targets Ras/NF-κB signaling. Techniques include:

  • Cytokine profiling to demonstrate suppression of TNF-α, IL-6, and COX-2 in macrophages .
  • Xenograft models testing this compound’s synergy with chemotherapeutics via apoptosis induction (e.g., caspase-3 activation) .

Q. Tables for Key Findings

Biological Effect Key Mechanism Experimental Model Reference
Apoptosis in C. albicansCaspase MCA1 activation, ROS accumulationProteomics, murine infection
Keratinocyte differentiationPPARα-mediated AP-1 transcriptional activationHuman keratinocytes, PPARα KO mice
Mitochondrial ROS generationElectron transport chain disruptionS. cerevisiae chemogenomics
Anti-leishmanial activityLanosterol 14-demethylase inhibitionLeishmania major promastigotes

Contradictions and Open Questions

  • Virulence Paradox : Exogenous this compound exacerbates C. albicans infections in mice despite in vitro antifungal effects .
  • Metabolic Trade-offs : this compound’s inhibition of ergosterol synthesis (via ERG25/ERG4 downregulation) may reduce fungal membrane integrity but also limit its own efficacy .

Properties

IUPAC Name

3,7,11-trimethyldodeca-2,6,10-trien-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h7,9,11,16H,5-6,8,10,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRDAMVZIKSXKFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CCO)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name FARNESOL
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URL https://cameochemicals.noaa.gov/chemical/20400
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
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DSSTOX Substance ID

DTXSID3032389
Record name Farnesol
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Molecular Weight

222.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Farnesol is a colorless liquid with a delicate floral odor. (NTP, 1992), Colorless liquid with a delicate floral odor; [Hawley], Slightly yellow to colourless liquid; mild, oily, floral aroma
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name FARNESOL
Source CAMEO Chemicals
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Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name Farnesol
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Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name Farnesol
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

230 to 235 °F at 760 mmHg (NTP, 1992), 110-113 °C, BP: 145-146 °C at 3 mm Hg
Details Lewis, R.J. Sr.; Hawley's Condensed Chemical Dictionary 14th Edition. John Wiley & Sons, Inc. New York, NY 2001., p. 484
Record name FARNESOL
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Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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Details Lewis, R.J. Sr.; Hawley's Condensed Chemical Dictionary 14th Edition. John Wiley & Sons, Inc. New York, NY 2001., p. 484
Record name FARNESOL
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Solubility

Soluble in three volumes of 70% alcohol, SOL IN ALCOHOL: 1:3 IN 70% ALCOHOL, Solubility in alcohol: 1 mL in 1 mL 95% ethanol, Insoluble in water, Insoluble in water; soluble in oils, soluble (in ethanol)
Details FCC; Food chemicals codex. Committee on Food Chemicals Codex, Food and Nutrition Board, Institute of Medicine. 5th.. Washington, DC: National Academy Press p. 562 (2003)
Record name FARNESOL
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Details FCC; Food chemicals codex. Committee on Food Chemicals Codex, Food and Nutrition Board, Institute of Medicine. 5th.. Washington, DC: National Academy Press p. 562 (2003)
Record name Farnesol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1239/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.8846 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.8871 at 20 °C/4 °C, Sp gr: 0.884-0.891, 0.884-0.889
Details FCC; Food chemicals codex. Committee on Food Chemicals Codex, Food and Nutrition Board, Institute of Medicine. 5th.. Washington, DC: National Academy Press p. 263 (2003)
Record name FARNESOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20400
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Details FCC; Food chemicals codex. Committee on Food Chemicals Codex, Food and Nutrition Board, Institute of Medicine. 5th.. Washington, DC: National Academy Press p. 263 (2003)
Record name FARNESOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/445
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Details FCC; Food chemicals codex. Committee on Food Chemicals Codex, Food and Nutrition Board, Institute of Medicine. 5th.. Washington, DC: National Academy Press p. 263 (2003)
Record name Farnesol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1239/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Vapor Pressure

0.0000394 [mmHg]
Record name Farnesol
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Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Color/Form

Colorless liquid, Slightly yellow liquid

CAS No.

4602-84-0
Record name FARNESOL
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Record name Farnesol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4602-84-0
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Record name Farnesol
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Record name Farnesol
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.731
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Record name FARNESOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/445
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods

Procedure details

Arctander "Perfume and Flavor Chemicals (Aroma Chemicals)" at monograph 1378 discloses "Farnesal," 2,6,10-trimethyl-2,6,10-dodecatrien-12-al to have a very mild, sweet oily, slightly woody, tenacious odor. On the other hand, Arctander also describes, at Monograph 1379, Farnesene, 2,6,10-trimethyl-2,6,9,11-dodecatetraene defined according to the structure: ##STR3## to have a very mild, sweet and warm, rather nondescript odor of good tenacity. Arctander further states that apart from some possible use in the reconstruction of certain essential oils, there is to the author's knowledge, very little, if any, use for this sesquiterpene in perfumery as such. Arctander further states that Farnesene having the structure: ##STR4## is produced by dehydration of Farnesol by heat with a potassium dehydrating agent or from Nerolidol by heat with acetic anhydride.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Farnesol
Farnesol
Farnesol
Farnesol

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